molecular formula C10H10Cl2 B1368554 2-Chloro-4-(2-chlorophenyl)-1-butene CAS No. 731772-00-2

2-Chloro-4-(2-chlorophenyl)-1-butene

Cat. No. B1368554
M. Wt: 201.09 g/mol
InChI Key: PCJFUOLQVVPDMM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Electrochemical Preparation and Reactions

3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a compound closely related to 2-Chloro-4-(2-chlorophenyl)-1-butene, has been studied for its preparation via electrooxidative double ene-type chlorination and for various electrochemical reactions. This process involves using a two-layer solvent system and acids like HCl, H2SO4, and H3PO4, demonstrating the compound's versatility in electrochemical applications (Uneyama et al., 1983).

Reactivity and Arylation

The reactivity of similar chlorophenyl compounds in photochemical processes has been explored, showing potential for use in organic syntheses, particularly in reactions with pi nucleophiles and in the formation of arylated products (Protti et al., 2004).

Synthesis of Heterocyclic Compounds

In the synthesis of heterocyclic compounds, derivatives of 4-phenyl-3-butene-2-one and 4-(4-chlorophenyl)-3-butene-2-one have been utilized, demonstrating the utility of chlorophenyl butenes in the formation of complex organic structures (Abdullah, 2009).

Detoxication Pathways

Research has investigated detoxication pathways involving chloroprene, a compound similar to 2-Chloro-4-(2-chlorophenyl)-1-butene, focusing on the role of glutathione and epoxide hydrolase in metabolizing chlorinated aldehydes and ketones. This highlights potential biomedical research implications (Munter et al., 2003).

Applications in Catalysis

Studies have examined the role of similar chlorophenyl compounds in catalytic processes, such as the hydrogenation of alkadienes and the application in membrane reactors for metathesis reactions. This suggests potential industrial applications in chemical manufacturing and processing (Grant et al., 1978), (Graaf et al., 1999).

Safety And Hazards

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properties

IUPAC Name

1-chloro-2-(3-chlorobut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJFUOLQVVPDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641106
Record name 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-chlorophenyl)-1-butene

CAS RN

731772-00-2
Record name 1-Chloro-2-(3-chloro-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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